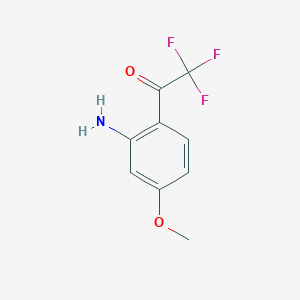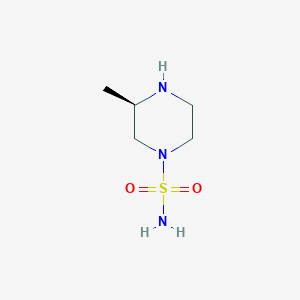![molecular formula C12H16O2 B12074549 [4-(Oxan-4-yl)phenyl]methanol](/img/structure/B12074549.png)
[4-(Oxan-4-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(Oxan-4-il)fenil]metanol es un compuesto orgánico con la fórmula molecular C12H16O2 y un peso molecular de 192,25 g/mol Se caracteriza por la presencia de un grupo fenilo unido a un grupo metanol, que a su vez está conectado a un grupo oxan-4-il.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [4-(Oxan-4-il)fenil]metanol típicamente implica reacciones de varios pasos. Un método común incluye la reacción de bromuro de fenilmagnesio con tetrahidro-2H-piran-4-carbaldehído, seguido de reducción con borohidruro de sodio. Otro enfoque involucra el uso de trifenilfosfina y azodicarboxilato de di-isopropilo en tolueno a 20 °C, seguido de tratamiento con tetrahidrofurano y éter dietílico bajo condiciones de enfriamiento .
Métodos de Producción Industrial
Los métodos de producción industrial para [4-(Oxan-4-il)fenil]metanol no están bien documentados en la literatura. Sin embargo, el compuesto se puede sintetizar a mayor escala utilizando las rutas sintéticas mencionadas anteriormente con una escala adecuada de reactivos y condiciones de reacción.
Análisis De Reacciones Químicas
Tipos de Reacciones
[4-(Oxan-4-il)fenil]metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir para formar el alcano correspondiente.
Sustitución: El grupo fenilo puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Reactivos como bromo (Br2) y ácido nítrico (HNO3) se utilizan para reacciones de sustitución aromática electrófila.
Principales Productos Formados
Oxidación: Formación de ácido [4-(Oxan-4-il)fenil]carboxílico.
Reducción: Formación de [4-(Oxan-4-il)fenil]metano.
Sustitución: Formación de derivados bromados o nitrados de [4-(Oxan-4-il)fenil]metanol.
Aplicaciones Científicas De Investigación
[4-(Oxan-4-il)fenil]metanol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas e interacciones con varias biomoléculas.
Medicina: Se ha explorado por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de [4-(Oxan-4-il)fenil]metanol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar como un ligando, uniéndose a receptores o enzimas y modulando su actividad. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos Similares
(Oxan-4-il)metanol: Estructura similar pero carece del grupo fenilo.
Fenilmetanol: Estructura similar pero carece del grupo oxan-4-il.
Unicidad
[4-(Oxan-4-il)fenil]metanol es único debido a la presencia de ambos grupos fenilo y oxan-4-il, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
[4-(oxan-4-yl)phenyl]methanol |
InChI |
InChI=1S/C12H16O2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12-13H,5-9H2 |
Clave InChI |
LVUMGKGUWKUDLM-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=CC=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-4'-formyl-[1,1'-biphenyl]-3-carboxamide](/img/structure/B12074472.png)

![Methyl 2-[4-(3-chloro-5-fluorophenyl)phenyl]acetate](/img/structure/B12074478.png)

![Propanamide, N-[9-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-ribofuranosyl]-9H-purin-2-yl]-2-methyl-](/img/structure/B12074487.png)





![3-[(Prop-2-ynyloxy)carbonyl]pyridinium-1-olate](/img/structure/B12074534.png)

